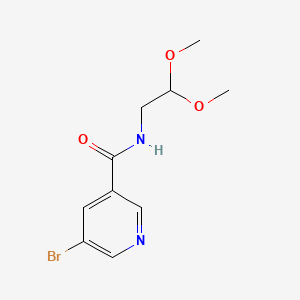

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

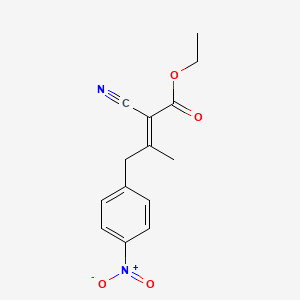

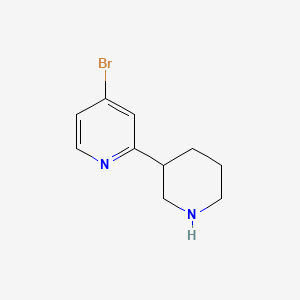

“5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The molecular formula of this compound is C10H13BrN2O3 .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” consists of a pyridine ring with a bromine atom at the 5th position and a carboxamide group at the 3rd position . The carboxamide group is further substituted with a 2,2-dimethoxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(2,2-dimethoxyethyl)nicotinamide” include a molecular weight of 289.13 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .科学的研究の応用

Synthesis and Chemical Properties

Nicotinamide derivatives, including brominated versions, have been extensively studied for their synthetic pathways and chemical characteristics. For example, the synthesis of 5-bromo-nicotinonitrile, involving 5-bromo-nicotinamide as an intermediate, demonstrates the importance of these compounds in organic synthesis. The process involves chlorination, ammonium aqueous reaction, and oxidation to achieve high yields of targeted products. The structures of the intermediates and the final product are characterized using FT-IR and 1H NMR, indicating the precision in synthesizing specific nicotinamide derivatives (Chen Qi-fan, 2010).

Supramolecular Chemistry

The role of nicotinamide in the formation of supramolecular structures is significant. It has been used as a supramolecular reagent in synthesizing copper(II) complexes with various halogenobenzoates. These complexes are studied for their structure and EPR spectra, highlighting the potential of nicotinamide derivatives in creating complex structures with potential applications in material science and catalysis (J. Halaška et al., 2016).

Catalytic and Magnetic Studies

Research on dimeric lanthanide compounds involving 5-bromo-nicotinate showcases the versatility of nicotinamide derivatives in catalysis and magnetic studies. These compounds exhibit excellent catalytic performance in olefin epoxidation reactions and demonstrate interesting magnetic properties, suggesting their utility in catalytic processes and materials science (R. Sen et al., 2010).

Biological Applications

Nicotinamide and its derivatives have been explored for their biological applications, including their role in promoting cell survival and differentiation. Although not directly related to "5-bromo-N-(2,2-dimethoxyethyl)nicotinamide," studies on nicotinamide's effects on cell biology provide insights into the potential biological implications of its derivatives. Nicotinamide is known to act as an antioxidant and has been involved in various oxidation-reduction reactions in biological systems, suggesting its importance in cellular metabolism and potential therapeutic applications (N. Otte, C. Borelli, H. C. Korting, 2005).

特性

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CN=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733937 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide | |

CAS RN |

1250036-97-5 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)